molecular formula C8H8BF3O2 B13459567 [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid

[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid

Cat. No.: B13459567
M. Wt: 203.96 g/mol
InChI Key: IJZNSWFRKKSGDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,2,2-trifluoroethylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid primarily involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: Compared to these similar compounds, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is unique due to the presence of the trifluoroethyl group. This group imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions. Additionally, the trifluoroethyl group can enhance the compound’s stability and solubility in organic solvents, making it more versatile for various applications .

Properties

Molecular Formula

C8H8BF3O2

Molecular Weight

203.96 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-1-3-7(4-2-6)9(13)14/h1-4,13-14H,5H2

InChI Key

IJZNSWFRKKSGDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC(F)(F)F)(O)O

Origin of Product

United States

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